molecular formula C8H14O3 B3050654 3-Methoxybutyl acrylate CAS No. 2768-07-2

3-Methoxybutyl acrylate

Cat. No. B3050654
CAS RN: 2768-07-2
M. Wt: 158.19 g/mol
InChI Key: NPYMXLXNEYZTMQ-UHFFFAOYSA-N
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Description

3-Methoxybutyl acrylate is a chemical compound with the molecular formula C8H14O3 . It is also known by its IUPAC name, 3-methoxybutyl prop-2-enoate . The molecule contains a total of 25 atoms, including 14 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of acrylate monomers, including 3-Methoxybutyl acrylate, can be achieved through various methods. One such method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine in a tubular reactor . This process results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times . Another method involves the use of functional (meth)acrylates as a general reactive group precursor .


Molecular Structure Analysis

The molecular structure of 3-Methoxybutyl acrylate includes a total of 24 bonds. There are 10 non-Hydrogen bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

3-Methoxybutyl acrylate is a part of the acrylate family, which is known for its diverse characteristic properties. Acrylates are known for their good impact toughness, resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . Each acrylate monomer can yield a homopolymer with widely different physical and chemical properties .

Scientific Research Applications

Polymerization and Crosslinking Characteristics

3-Methoxybutyl acrylate (3-MBA) demonstrates unique properties in polymerization and crosslinking. Polymers formed from 3-MBA can be converted from soft, rubbery, soluble, thermoplastic films to hard, glossy, flexible, crosslinked films under certain conditions. These crosslinked polymers exhibit resistance to organic solvents and mineral acids, making them applicable in various industrial and commercial contexts (Costanza & Vona, 1966).

Surface Functionalization for Tissue Engineering

The graft co-polymerization of acrylic acid with poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) demonstrates the potential of 3-MBA in tissue engineering. This process, involving gamma irradiation, results in the presence of carboxylic acid groups on the surface, facilitating biomolecule attachment. Such modified materials can be used in tissue engineering applications (Grøndahl, Chandler-Temple, & Trau, 2005).

Electropolymerization and Electrochemical Characterization

The electropolymerization of acrylate substituted thiophene derivatives, including 3-methoxybutyl acrylate, has been explored. This process leads to the formation of electroactive films with applications in electronic and sensing devices. The study of these polymers' oxidation and conductivity offers insights into their potential use in various electrochemical applications (Lankinen et al., 1999).

Development of Biobased Polymers

3-MBA is part of a broader class of (meth)acrylates used in the production of biobased polymers. The focus on biobased (meth)acrylates, including 3-MBA, for polymer production is driven by their broad industrial use and potential for sustainable development. Innovations in this area could lead to new biobased materials and applications (Fouilloux & Thomas, 2021).

Hydrogel Development for Biomedical Applications

Photopolymerizing poly(ethylene glycol)-diacrylate and methoxy-PEG-acrylate in the presence of charged silicate nanoparticles creates robust and adhesive hydrogels. Such hydrogels, potentially incorporating 3-MBA, can be used in biomedical applications like tissue engineering matrixes, wound dressings, and adhesive components of biomedical devices (Wu, Wilker, & Schmidt, 2013).

Safety and Hazards

When handling 3-Methoxybutyl acrylate, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-methoxybutyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-8(9)11-6-5-7(2)10-3/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMXLXNEYZTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybutyl acrylate

CAS RN

2768-07-2
Record name 3-Methoxybutyl 2-propenoate
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Record name 3-Methoxybutyl acrylate
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Record name 3-methoxybutyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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